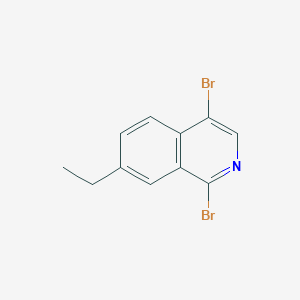

1,4-Dibromo-7-ethylisoquinoline

Description

1,4-Dibromo-7-ethylisoquinoline is a halogenated isoquinoline derivative characterized by bromine substituents at positions 1 and 4 of the aromatic ring and an ethyl group at position 5. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and their substituted derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and central nervous system modulation properties . The bromine atoms in this compound likely enhance its electrophilic reactivity and molecular weight, while the ethyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula |

C11H9Br2N |

|---|---|

Molecular Weight |

315.00 g/mol |

IUPAC Name |

1,4-dibromo-7-ethylisoquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-2-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3 |

InChI Key |

XZHVXJFYHKNLGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CN=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-7-ethylisoquinoline typically involves the bromination of 7-ethylisoquinoline. One common method is the selective bromination using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require controlled temperatures to ensure selective bromination at the 1 and 4 positions of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-7-ethylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,4-Dibromo-7-ethylisoquinoline has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers .

Mechanism of Action

The mechanism of action of 1,4-Dibromo-7-ethylisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Halogen vs. Other Functional Groups

- Bromine vs. Chlorine/Methoxy: Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate ) or methoxy groups (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ) increase molecular volume and van der Waals interactions. This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.

- Ethyl vs.

Table 1: Comparative Physicochemical Data of Analogous Isoquinolines

Trends :

Aromatic vs. Partially Saturated Isoquinolines

- 1,4-Dibromo-7-ethylisoquinoline retains full aromaticity, favoring planar interactions with biological targets like DNA or enzymes.

- Tetrahydroisoquinolines (e.g., antitumor compound 6 in ) incorporate saturated rings, enhancing solubility but reducing π-π stacking interactions critical for intercalation.

Bromine Positioning and Electronic Effects

- Comparatively, bromine on benzyl substituents (e.g., 1-[(2-bromo-4,5-dimethoxyphenyl)methyl] derivatives in ) localizes electron withdrawal away from the isoquinoline core, moderating reactivity .

Biological Activity

1,4-Dibromo-7-ethylisoquinoline is a synthetic compound derived from isoquinoline, a bicyclic structure that is prevalent in various natural products and exhibits significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H10Br2N |

| Molecular Weight | 303.01 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study conducted on human breast cancer cells revealed that the compound significantly reduced cell viability and promoted cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes within pathogens and cancer cells.

- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage in cellular environments.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.

Study 2: Cancer Cell Line Analysis

In another study focusing on human breast cancer cells (MCF-7), treatment with this compound resulted in a decrease in cell proliferation by approximately 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.